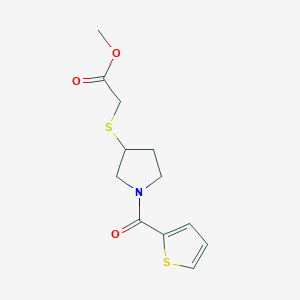
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a thioester functional group
Mecanismo De Acción
Target of Action
Thiophene derivatives, a key component of this compound, have been shown to interact with a variety of biological targets, including voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the thioester group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioesters or thiols.
Aplicaciones Científicas De Investigación
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of a thiophene ring and a pyrrolidine ring linked by a thioester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propiedades
IUPAC Name |
methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAHMFCTVSMBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
![2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2369765.png)
![methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
